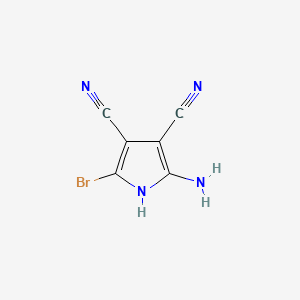
2-Bromo-1-trityl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2,4,5-trisubstituted-1H-imidazoles, closely related to 2-Bromo-1-trityl-1H-imidazole, can be efficiently achieved through eco-friendly protocols. For instance, a one-pot, three-component condensation process involving benzil/benzoin, aldehydes, and ammonium acetate under solvent-free conditions has been highlighted. This method utilizes Brønsted acidic ionic liquid as a catalyst, offering advantages like excellent yields, shorter reaction times, and an environmentally benign approach (Banothu et al., 2017). Another synthesis pathway involves a one-pot, four-component synthesis yielding 1,2,4-trisubstituted 1H-imidazoles, indicating the flexibility and efficiency of current methodologies in creating imidazole derivatives (Adib et al., 2009).
Molecular Structure Analysis
The molecular structure of imidazole derivatives, including 2-Bromo-1-trityl-1H-imidazole, can be intricate, with the imidazole core being pivotal for various biologically active substances. The crystal structure of 2,4,5-tribromo-1-methyl-1H-imidazole has been elucidated, showcasing the potential complexity and diversity of substitution patterns on the imidazole ring. This structural information is crucial for understanding the reactivity and properties of such compounds (Peppel & Köckerling, 2009).
Chemical Reactions and Properties
Imidazole derivatives undergo various chemical reactions, reflecting their chemical properties. For instance, the transformation of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole in the presence of copper(I) bromide showcases the reactivity of such compounds towards halogenation and the potential for further functionalization (Lobana et al., 2011).
Aplicaciones Científicas De Investigación
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s an important structural motif in functional molecules and is utilized in a diverse range of applications . Here are some general applications of imidazole:
-
Pharmaceuticals and Agrochemicals
- Imidazole is a key component in many pharmaceuticals and agrochemicals . Its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- The results or outcomes obtained also vary widely, but many imidazole-based drugs have been shown to be effective in treating a variety of conditions .
-
Dyes for Solar Cells and Other Optical Applications
Propiedades
IUPAC Name |
2-bromo-1-tritylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2/c23-21-24-16-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRUMYQPYPNDPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347135 |
Source


|
| Record name | 2-Bromo-1-trityl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-trityl-1H-imidazole | |
CAS RN |
67478-47-1 |
Source


|
| Record name | 2-Bromo-1-(triphenylmethyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67478-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-trityl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1268450.png)
![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1268451.png)
![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268454.png)




![3-Bromothieno[3,2-c]pyridine](/img/structure/B1268464.png)


